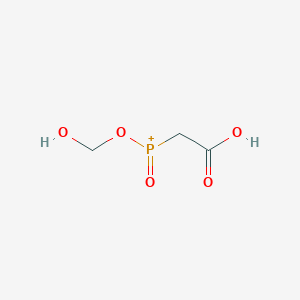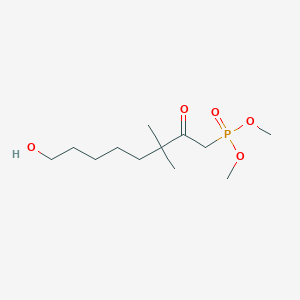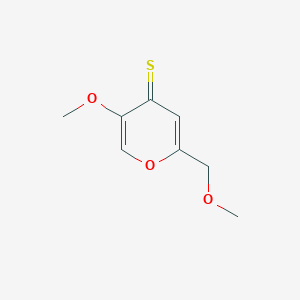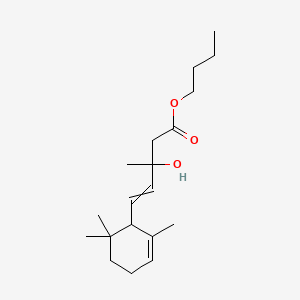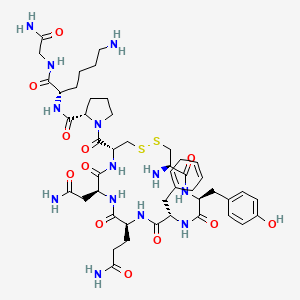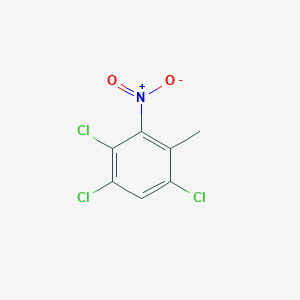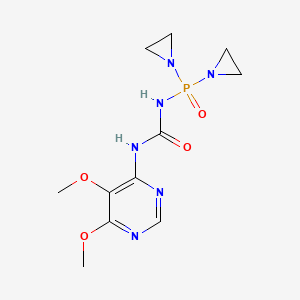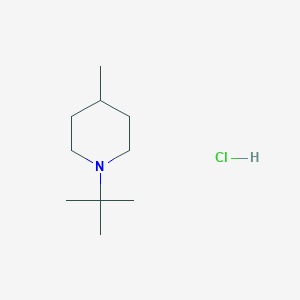
1-Tert-butyl-4-methylpiperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-methylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The tert-butyl and methyl groups attached to the piperidine ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Tert-butyl-4-methylpiperidine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, tert-butyl chloride, and methyl iodide.
Reaction Conditions: The piperidine is first reacted with tert-butyl chloride in the presence of a base such as sodium hydroxide to form 1-tert-butylpiperidine. This intermediate is then reacted with methyl iodide under similar conditions to yield 1-tert-butyl-4-methylpiperidine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the 1-tert-butyl-4-methylpiperidine to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Tert-butyl-4-methylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or methyl groups can be replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of secondary amines.
Scientific Research Applications
1-Tert-butyl-4-methylpiperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-methylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methyl groups enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-Tert-butyl-4-methylpiperidine;hydrochloride can be compared with other similar compounds, such as:
1-Tert-butyl-4-hydroxymethylpiperidine: This compound has a hydroxymethyl group instead of a methyl group, leading to different reactivity and applications.
1-Tert-butyl-4-phenylpiperidine: The presence of a phenyl group confers distinct chemical properties and uses in organic synthesis.
1-Tert-butyl-4-ethylpiperidine: The ethyl group provides different steric and electronic effects compared to the methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and binding properties, making it valuable in various scientific and industrial contexts.
Properties
CAS No. |
65927-66-4 |
|---|---|
Molecular Formula |
C10H22ClN |
Molecular Weight |
191.74 g/mol |
IUPAC Name |
1-tert-butyl-4-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-9-5-7-11(8-6-9)10(2,3)4;/h9H,5-8H2,1-4H3;1H |
InChI Key |
XKVWOGOIDKWTCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


